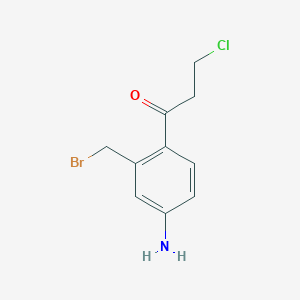
1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-aminoacetophenone to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to introduce the chloropropanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Amino-2-(bromomethyl)phenyl)propan-2-one: Similar structure but with a propan-2-one group instead of a chloropropanone group.
1-(4-Amino-2-(bromomethyl)phenyl)propan-1-one: Similar structure but with a propan-1-one group instead of a chloropropanone group.
Uniqueness
1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone group, which can undergo specific chemical reactions not possible with the propan-2-one or propan-1-one analogs. This structural difference can lead to distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrClNO |
|---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
1-[4-amino-2-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-7-5-8(13)1-2-9(7)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |
InChI-Schlüssel |
MJRJSFCOKCDYRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)CBr)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



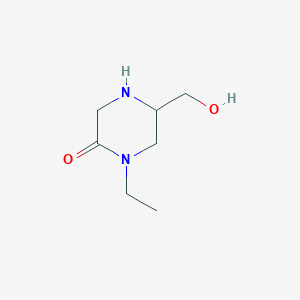

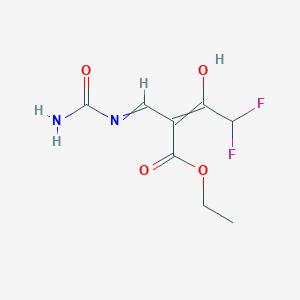
![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
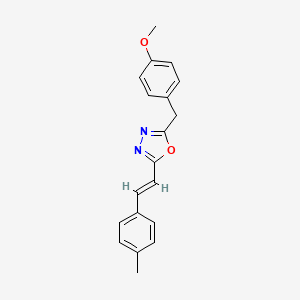

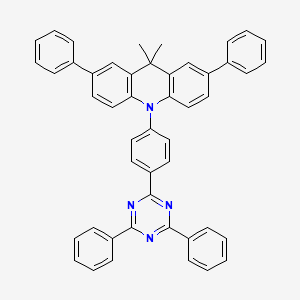

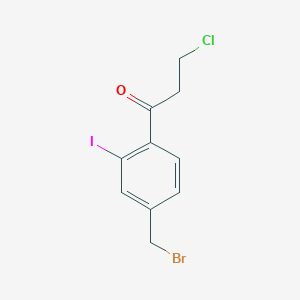
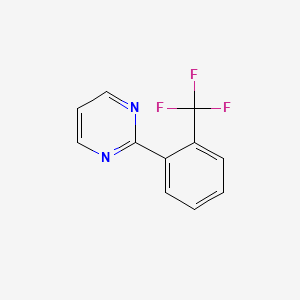
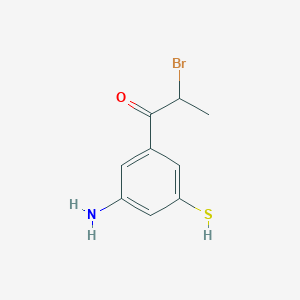
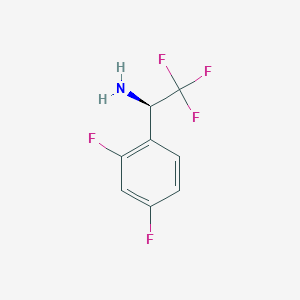
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
